molecular formula C9H17ClN2O B1442086 N-Allyl-4-piperidinecarboxamide hydrochloride CAS No. 1219957-31-9

N-Allyl-4-piperidinecarboxamide hydrochloride

Cat. No. B1442086
M. Wt: 204.7 g/mol
InChI Key: ROPRJFYLECFKSX-UHFFFAOYSA-N
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Description

N-Allyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Allyl-4-piperidinecarboxamide hydrochloride, such as melting point, boiling point, solubility, and stability, are not provided in the search results .

Scientific Research Applications

Analgesic and Antidepressive Potential

N-Allyl-4-piperidinecarboxamide hydrochloride derivatives have been highlighted for their analgesic and antidepressive properties. Specifically, δ-opioid agonists like ADL5859 and ADL5747 have shown promising oral bioavailability, along with notable analgesic and antidepressive effects in animal models. These compounds have been recognized for their efficiency in reducing pain in chronic pain models, mediated primarily through δ-opioid receptors. Interestingly, unlike typical δ agonists, these compounds do not induce hyperlocomotion or receptor internalization, suggesting a distinct agonist-biased activity at the receptor level (Nozaki et al., 2012).

Antipsychotic Properties

Heterocyclic carboxamides, structural analogues of N-Allyl-4-piperidinecarboxamide hydrochloride, have been synthesized and evaluated as potential antipsychotic agents. These compounds have been assessed for their binding affinity to dopamine and serotonin receptors and demonstrated efficacy in vivo, notably in antagonizing certain behavioral responses in mice. This research suggests potential applications in the treatment of psychiatric disorders (Norman et al., 1996).

Synthetic Processes

The development of scalable and facile synthetic processes for derivatives of N-Allyl-4-piperidinecarboxamide hydrochloride has been a focus of research. For instance, compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for central nervous system disorders, have been synthesized with high purity and yield through optimized reaction conditions. This showcases the potential for large-scale production and application in therapeutic contexts (Wei et al., 2016).

Anti-Acetylcholinesterase Activity

N-Allyl-4-piperidinecarboxamide hydrochloride derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promising results, with certain derivatives demonstrating significant inhibitory effects on AChE, suggesting potential applications in treating diseases like Alzheimer's (Sugimoto et al., 1990; Sugimoto et al., 1992).

Safety And Hazards

While specific safety data for N-Allyl-4-piperidinecarboxamide hydrochloride is not available, it’s important to handle all chemical substances with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

Future Directions

The future directions for the use and study of N-Allyl-4-piperidinecarboxamide hydrochloride are not specified in the search results .

properties

IUPAC Name

N-prop-2-enylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-2-5-11-9(12)8-3-6-10-7-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPRJFYLECFKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-4-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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